molecular formula C18H25NO6S B4037116 2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate

2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate

Cat. No.: B4037116
M. Wt: 383.5 g/mol
InChI Key: MTWPNMGYYPUGGB-UHFFFAOYSA-N
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Description

2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C18H25NO6S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14025869 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Synthesis

Asymmetric Catalysis and Pharmaceutical Synthesis

Research by Imamoto et al. (2012) focuses on P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the synthesis of chiral pharmaceutical ingredients, which is indicative of the compound's utility in complex synthesis processes involving asymmetric catalysis (Imamoto et al., 2012).

Reactions with Nucleophilic Reagents

Pevzner (2003) discusses the reactions of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents, highlighting the compound's reactivity and potential for creating diverse molecular structures (Pevzner, 2003).

Material Science and Polymer Research

Electrochromic Conducting Polymers

Sotzing et al. (1996) explore the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, contributing to the development of electrochromic conducting polymers with low oxidation potentials and stable conducting states. This research underscores the compound's relevance in creating advanced materials with potential electronic applications (Sotzing et al., 1996).

Bio-Based Polyester Monomer Production

Zhang et al. (2015) review the catalytic production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass, a bio-based alternative for producing polyesters. This study illustrates the shift towards sustainable polymer production, where similar compounds could play a role in the biosynthesis of environmentally friendly materials (Zhang et al., 2015).

Organic Synthesis and Chemical Reactions

Synthesis of Pyrroles and Bicyclic Analogues

Qiu et al. (2017) discuss a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water, leading to the switchable synthesis of pyrroles and its bicyclic analogues. This method highlights the compound's utility in facilitating complex organic reactions, providing a versatile approach to synthesizing heterocyclic compounds (Qiu et al., 2017).

Green Polymeric Materials

Poulopoulou et al. (2019) focus on the dynamic homogeneity and miscibility of furan-based polyester blends, emphasizing the development of biobased alternatives to traditional polyesters. The study reflects on the compound's potential in creating sustainable polymeric materials with enhanced properties (Poulopoulou et al., 2019).

Properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 3-methyl-5-(oxolane-2-carbonylamino)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6S/c1-6-23-16(21)12-10(2)13(17(22)25-18(3,4)5)26-15(12)19-14(20)11-8-7-9-24-11/h11H,6-9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWPNMGYYPUGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate
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2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate
Reactant of Route 3
2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate
Reactant of Route 4
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2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate
Reactant of Route 5
Reactant of Route 5
2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate
Reactant of Route 6
Reactant of Route 6
2-tert-butyl 4-ethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.